(2E)-1-(4-amino-2-methylquinolin-3-yl)-3-(4-methoxyphenyl)prop-2-en-1-one
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Overview
Description
(2E)-1-(4-amino-2-methylquinolin-3-yl)-3-(4-methoxyphenyl)prop-2-en-1-one is a synthetic organic compound that belongs to the class of quinoline derivatives. This compound is characterized by its unique structure, which includes a quinoline ring system substituted with an amino group and a methoxyphenyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-(4-amino-2-methylquinolin-3-yl)-3-(4-methoxyphenyl)prop-2-en-1-one typically involves a multi-step process. One common method includes the following steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
Substitution Reactions: The amino and methyl groups are introduced into the quinoline ring through electrophilic substitution reactions.
Aldol Condensation: The final step involves the aldol condensation of the substituted quinoline with 4-methoxybenzaldehyde in the presence of a base such as sodium hydroxide to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
(2E)-1-(4-amino-2-methylquinolin-3-yl)-3-(4-methoxyphenyl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the quinoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated quinoline derivatives with nucleophiles such as amines or thiols.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Alcohols or amines.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
(2E)-1-(4-amino-2-methylquinolin-3-yl)-3-(4-methoxyphenyl)prop-2-en-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of (2E)-1-(4-amino-2-methylquinolin-3-yl)-3-(4-methoxyphenyl)prop-2-en-1-one involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes or interfere with DNA replication, leading to its antimicrobial or anticancer effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound with a simpler structure.
Chloroquine: A well-known antimalarial drug with a similar quinoline core.
Quinacrine: Another antimalarial with structural similarities.
Uniqueness
(2E)-1-(4-amino-2-methylquinolin-3-yl)-3-(4-methoxyphenyl)prop-2-en-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an amino group, a methoxyphenyl group, and a conjugated double bond system makes it a versatile compound for various applications.
Properties
Molecular Formula |
C20H18N2O2 |
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Molecular Weight |
318.4 g/mol |
IUPAC Name |
(E)-1-(4-amino-2-methylquinolin-3-yl)-3-(4-methoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C20H18N2O2/c1-13-19(20(21)16-5-3-4-6-17(16)22-13)18(23)12-9-14-7-10-15(24-2)11-8-14/h3-12H,1-2H3,(H2,21,22)/b12-9+ |
InChI Key |
VDQZUUNCNZNELZ-FMIVXFBMSA-N |
Isomeric SMILES |
CC1=NC2=CC=CC=C2C(=C1C(=O)/C=C/C3=CC=C(C=C3)OC)N |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1C(=O)C=CC3=CC=C(C=C3)OC)N |
Origin of Product |
United States |
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